molecular formula C13H21NO B14497106 N-Benzyl-3-methoxy-3-methylbutan-2-amine CAS No. 63557-72-2

N-Benzyl-3-methoxy-3-methylbutan-2-amine

Katalognummer: B14497106
CAS-Nummer: 63557-72-2
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: VKOCRYBCSWKNCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-3-methoxy-3-methylbutan-2-amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a benzyl group attached to a 3-methoxy-3-methylbutan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-methoxy-3-methylbutan-2-amine typically involves the alkylation of 3-methoxy-3-methylbutan-2-amine with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve a high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-3-methoxy-3-methylbutan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-3-methoxy-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy and methyl groups can influence the compound’s solubility and stability, affecting its overall activity.

Vergleich Mit ähnlichen Verbindungen

    N-Benzyl-3-methoxy-3-methylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    N-Benzyl-3-methoxy-3-methylbutan-2-one: Similar structure but with a ketone group instead of an amine.

    N-Benzyl-3-methoxy-3-methylbutan-2-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness: N-Benzyl-3-methoxy-3-methylbutan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63557-72-2

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

N-benzyl-3-methoxy-3-methylbutan-2-amine

InChI

InChI=1S/C13H21NO/c1-11(13(2,3)15-4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3

InChI-Schlüssel

VKOCRYBCSWKNCI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C)(C)OC)NCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.